molecular formula C18H19FN2 B11406012 1-(4-fluorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole

1-(4-fluorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11406012
M. Wt: 282.4 g/mol
InChI Key: CZTHSRASRREMDS-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole is a synthetic compound known for its unique chemical structure and properties It belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The presence of the fluorophenyl group allows for electrophilic aromatic substitution reactions, where electrophiles can replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19FN2

Molecular Weight

282.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C18H19FN2/c1-13(2)11-18-20-16-5-3-4-6-17(16)21(18)12-14-7-9-15(19)10-8-14/h3-10,13H,11-12H2,1-2H3

InChI Key

CZTHSRASRREMDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F

Origin of Product

United States

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